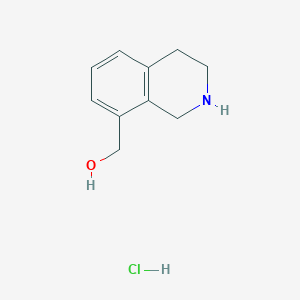

![molecular formula C24H30ClN3O5S B2507983 3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215400-55-7](/img/structure/B2507983.png)

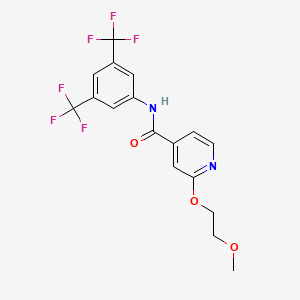

3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzamide derivatives is detailed in the provided papers. For instance, the synthesis of various N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides with different substituents on the benzamide ring is reported . Although the exact synthesis of 3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is not described, similar synthetic routes may be employed, involving the formation of the benzamide linkage and the introduction of substituents on the benzene ring.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The papers describe the molecular conformations and modes of supramolecular aggregation of the synthesized compounds . The molecular structure of the compound of interest would likely exhibit similar characteristics, such as the presence of a benzamide core and substituents that influence its conformation and interactions with biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The papers do not provide specific data on these properties for the compounds studied . However, the presence of substituents like trifluoromethyl groups and methoxy groups can affect these properties by altering the compound's polarity, hydrogen bonding capacity, and steric hindrance.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds related to 3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride have been synthesized and evaluated for their anticancer activity. A study by Ravinaik et al. (2021) found that similar compounds exhibited moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

Anti-Inflammatory and Analgesic Agents

Abu-Hashem et al. (2020) synthesized novel compounds derived from similar structures, which displayed significant cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, analgesic, and anti-inflammatory properties (Abu-Hashem et al., 2020).

Stearoyl-CoA Desaturase-1 Inhibitors

In a study by Uto et al. (2009), compounds with a structure closely related to the chemical were investigated as stearoyl-CoA desaturase-1 (SCD-1) inhibitors. This compound demonstrated potent inhibitory activity and was effective in reducing plasma desaturation index in mice (Uto et al., 2009).

Calcium Antagonistic Activity

Yamamoto et al. (1988) studied benzothiazoline derivatives, which are structurally similar, for their calcium antagonistic activity. These compounds showed potent in vitro activity and were effective in preventing acute pulmonary thrombotic death in mice (Yamamoto et al., 1988).

Antimicrobial Activity

Chawla (2016) synthesized thiazole derivatives and evaluated their antimicrobial activity. These compounds, including trimethoxy substituted derivatives, showed promising antimicrobial properties against various gram-positive and gram-negative species (Chawla, 2016).

Vasorelaxant Agents

Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids, similar in structure, that showed significant vasodilatation properties in isolated thoracic aortic rings of rats (Hassan et al., 2014).

Antifungal Agents

Narayana et al. (2004) prepared thiazole derivatives and screened them for their antifungal activity. These compounds showed potential as antifungal agents (Narayana et al., 2004).

Eigenschaften

IUPAC Name |

3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O5S.ClH/c1-16-5-6-18-21(13-16)33-24(25-18)27(8-7-26-9-11-32-12-10-26)23(28)17-14-19(29-2)22(31-4)20(15-17)30-3;/h5-6,13-15H,7-12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPWOLZJEUVDBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2507906.png)

![N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2507907.png)

![7-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2507908.png)

![N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2507922.png)